molecular formula C10H12OS B8768611 2-(Isopropylthio)benzaldehyde CAS No. 53606-32-9

2-(Isopropylthio)benzaldehyde

Cat. No. B8768611
CAS RN: 53606-32-9
M. Wt: 180.27 g/mol
InChI Key: UGPQFYISFDNTAZ-UHFFFAOYSA-N
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Patent
US08183382B2

Procedure details

To a solution of 2-(isopropylthio)benzoic acid (0.98 g, 5 mmol) in THF (10 ml) was added dropwise borane-dimethyl sulphide complex (0.8 ml, 8 mmol) at 3° C. under argon with vigorous stirring. After continuing to stir in an ice bath for 30 min, the reaction was left to stand at RT for a further 24 h. Methanol (1.5 ml) was added cautiously and the reaction solution was concentrated under reduced pressure. The residue was taken up in diethyl ether (50 ml), and washed with saturated K2CO3 solution and NaCl solution. Aqueous solutions were additionally extracted with ether, the combined organic phases were dried over MgSO4 and filtered, and the solvent was removed under reduced pressure. The residue was taken up in dichloromethane (30 ml), admixed cautiously with PCC (1.20 g, 5.6 mmol) and stirred at room temperature for 36 h. After solvent removal, the residue was purified by column chromatography on silica gel (10:1 hexane:ethyl acetate). Yield 0.69 g (76%).
Quantity
0.98 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([S:4][C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7](O)=[O:8])([CH3:3])[CH3:2].CO.C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O>C1COCC1>[CH:1]([S:4][C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[CH:7]=[O:8])([CH3:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
0.98 g
Type
reactant
Smiles
C(C)(C)SC1=C(C(=O)O)C=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
1.2 g
Type
reactant
Smiles
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
to stir in an ice bath for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the reaction was left
WAIT
Type
WAIT
Details
to stand at RT for a further 24 h
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated under reduced pressure
WASH
Type
WASH
Details
washed with saturated K2CO3 solution and NaCl solution
EXTRACTION
Type
EXTRACTION
Details
Aqueous solutions were additionally extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
STIRRING
Type
STIRRING
Details
stirred at room temperature for 36 h
Duration
36 h
CUSTOM
Type
CUSTOM
Details
After solvent removal
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (10:1 hexane:ethyl acetate)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)(C)SC1=C(C=O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.